Regioisomeric Distinction: 6-Cyanoindole-1-acetic Acid vs. 5-Cyanoindole-1-acetic Acid for Divergent Molecular Interactions
The key differentiation lies in the position of the cyano group on the indole ring. 6-Cyanoindole-1-acetic acid has the cyano substituent at the 6-position, while its closest analog, 5-Cyanoindole-1-acetic acid (CAS: 202124-67-2), has it at the 5-position . This regioisomerism results in a distinct 3D spatial orientation and electronic distribution of the nitrile moiety, which directly impacts its potential for directional intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) and can lead to divergent outcomes in molecular recognition events .
| Evidence Dimension | Cyano Group Position (Regioisomerism) |
|---|---|
| Target Compound Data | Cyano group at the 6-position of the indole ring |
| Comparator Or Baseline | 5-Cyanoindole-1-acetic acid (CAS: 202124-67-2): Cyano group at the 5-position |
| Quantified Difference | Qualitative structural difference with identical molecular formula (C₁₁H₈N₂O₂) and mass (200.19 g/mol). |
| Conditions | Structural analysis based on IUPAC nomenclature and SMILES/InChI identifiers. |
Why This Matters
For researchers conducting SAR studies or designing target-specific probes, the precise orientation of the cyano group is not interchangeable; selecting the correct regioisomer is essential for maintaining the intended biological or catalytic activity.
